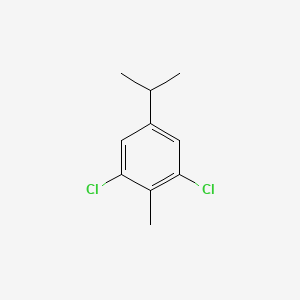
1-(7-hydroxy-1,3-benzodioxol-4-yl)Ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone is an organic compound with the molecular formula C9H8O4. It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring.
Métodos De Preparación
The synthesis of 1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzodioxole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Aplicaciones Científicas De Investigación
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: This compound is used in the study of enzyme inhibition and receptor binding. Its interactions with biological macromolecules can provide insights into biochemical pathways.
Medicine: Research has shown potential anticancer properties of derivatives of this compound.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone involves its interaction with specific molecular targets. For example, in anticancer research, it has been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules, which are essential for cell division .
Comparación Con Compuestos Similares
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone can be compared with other benzodioxole derivatives, such as:
1-(6-Hydroxy-1,3-benzodioxol-4-yl)Ethanone: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and biological activity.
1-(7-Methoxy-1,3-benzodioxol-4-yl)Ethanone: The methoxy group can influence the compound’s electronic properties and reactivity.
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Propanone: The longer carbon chain can affect the compound’s solubility and interaction with biological targets.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the benzodioxole scaffold.
Propiedades
Fórmula molecular |
C9H8O4 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
1-(7-hydroxy-1,3-benzodioxol-4-yl)ethanone |
InChI |
InChI=1S/C9H8O4/c1-5(10)6-2-3-7(11)9-8(6)12-4-13-9/h2-3,11H,4H2,1H3 |
Clave InChI |
POZTXSCXRXGHJV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=C(C=C1)O)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



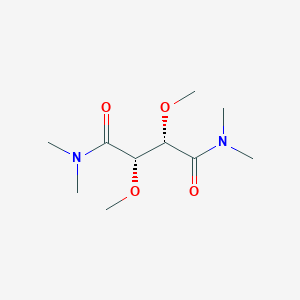
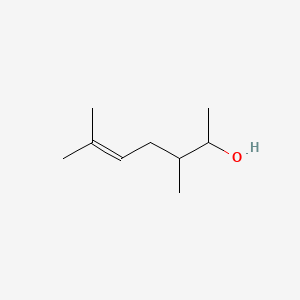
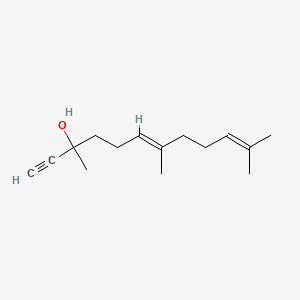
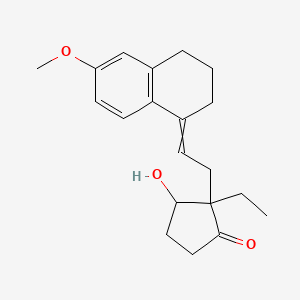
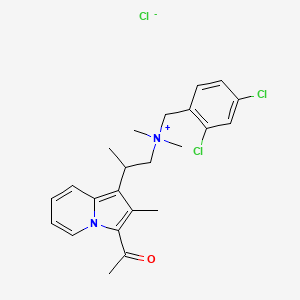

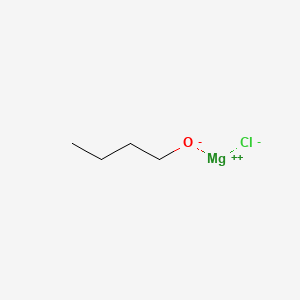

![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)
